molecular formula C16H17ClO4 B8340166 Ethyl 7-chloro-1-ethyl-4-hydroxy-1-methyl-2-oxo-naphthalene-3-carboxylate

Ethyl 7-chloro-1-ethyl-4-hydroxy-1-methyl-2-oxo-naphthalene-3-carboxylate

Cat. No. B8340166
M. Wt: 308.75 g/mol
InChI Key: WCZSBMNQTXXGQS-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

H2SO4 (40 mL, 473 mmol) was cooled to 0° C. and treated with P2O5 (15 g, 106 mmol). The mixture was brought to room temperature and added to diethyl 2-(2-(3-chlorophenyl)-2-methylbutanoyl)malonate (7.67 g, 22 mmol). The reaction mixture was then stirred for 1.5 hours. Ice (H2O) was added, and the aqueous mixture was extracted with EtOAc (3×). The combined organic layers were washed with water (2×) and brine, dried (MgSO4), and concentrated in vacuo to give the crude compound as an orange oil. The crude oil was purified by silica flash chromatography (0-100% DCM/hexane) to give the desired compound as a yellow solid (3.16 g). MS (m/e)=309.1 (M+H)+.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
diethyl 2-(2-(3-chlorophenyl)-2-methylbutanoyl)malonate
Quantity
7.67 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Cl:20][C:21]1[CH:22]=[C:23]([C:27]([CH3:43])([CH2:41][CH3:42])[C:28]([CH:30]([C:36]([O:38][CH2:39][CH3:40])=[O:37])[C:31](OCC)=[O:32])=[O:29])[CH:24]=[CH:25][CH:26]=1>>[Cl:20][C:21]1[CH:22]=[C:23]2[C:24]([C:31]([OH:32])=[C:30]([C:36]([O:38][CH2:39][CH3:40])=[O:37])[C:28](=[O:29])[C:27]2([CH2:41][CH3:42])[CH3:43])=[CH:25][CH:26]=1

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
diethyl 2-(2-(3-chlorophenyl)-2-methylbutanoyl)malonate
Quantity
7.67 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C(=O)C(C(=O)OCC)C(=O)OCC)(CC)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to room temperature
ADDITION
Type
ADDITION
Details
Ice (H2O) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude compound as an orange oil
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by silica flash chromatography (0-100% DCM/hexane)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C2C(=C(C(C(C2=C1)(C)CC)=O)C(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.